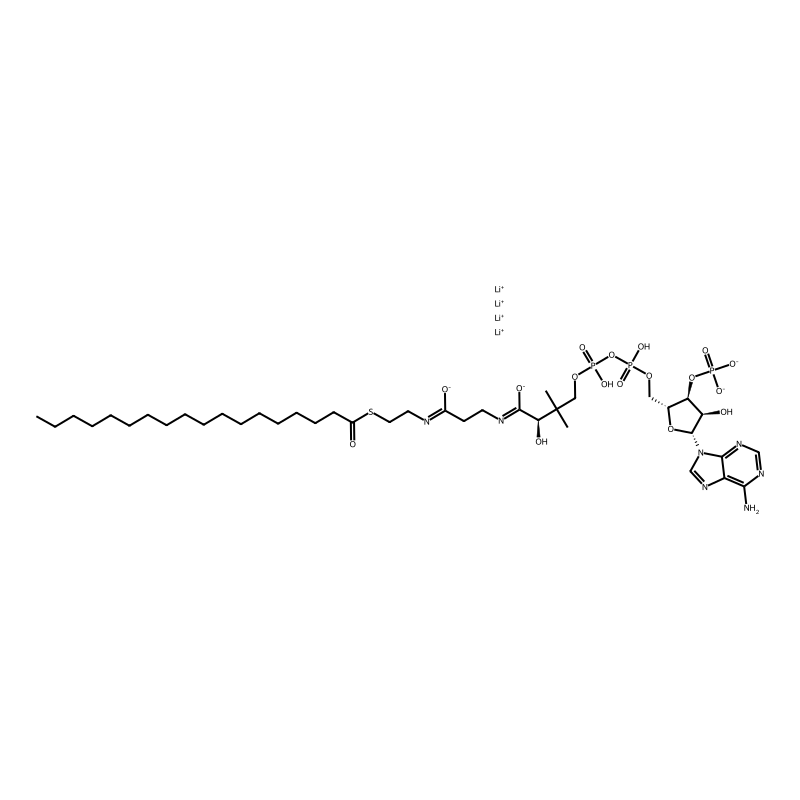

Stearoyl coenzyme A lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Role in Fatty Acid Metabolism:

Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].

Studying Enzyme Specificity and Kinetics:

SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].

Investigating PPAR Signaling Pathway:

SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].

Stearoyl coenzyme A lithium salt is a derivative of stearoyl coenzyme A, a saturated fatty acid metabolite that plays a critical role in lipid metabolism and the synthesis of polyunsaturated fatty acids. The compound is characterized by its molecular formula and a molecular weight of approximately 1,034.00 g/mol. This compound is primarily utilized in research settings as a biochemical reagent to study lipid metabolism and related biochemical processes, particularly in the context of fatty acid desaturation and the peroxisome proliferator-activated receptor signaling pathway .

Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:

- Fatty acid elongation: Stearoyl-CoA serves as a building block for synthesizing longer fatty acids required for membrane formation and energy storage.

- Polyunsaturated fatty acid (PUFA) synthesis: Stearoyl-CoA is a crucial substrate for enzymes involved in PUFA synthesis, essential for cell signaling and regulation.

- Peroxisome proliferator-activated receptor (PPAR) signaling: Stearoyl-CoA can activate PPARs, a family of transcription factors regulating gene expression involved in lipid metabolism and inflammation.

- Mild irritant: May cause irritation upon contact with skin or eyes due to the presence of the thiol group in CoA.

- Biohazardous: Due to its biological nature, proper handling and disposal are recommended to minimize potential risks.

This desaturation process is vital for maintaining membrane fluidity and regulating lipid composition within cells .

The biological activity of stearoyl coenzyme A lithium salt is primarily linked to its role in lipid metabolism. It influences several metabolic pathways, including:

- Fatty Acid Synthesis: It serves as a precursor for the synthesis of various fatty acids.

- Regulation of Lipid Profiles: It plays a significant role in modulating the levels of saturated and unsaturated fatty acids within biological membranes.

- Impact on Metabolic Disorders: Research indicates that alterations in stearoyl coenzyme A levels may be associated with metabolic diseases, including obesity and diabetes .

Stearoyl coenzyme A lithium salt can be synthesized through several methods, typically involving the acylation of coenzyme A with stearic acid followed by lithium salt formation. Common synthesis steps include:

- Acylation Reaction: Coenzyme A is reacted with stearic acid under controlled conditions to form stearoyl coenzyme A.

- Lithium Salt Formation: The resulting stearoyl coenzyme A is then treated with lithium hydroxide or lithium carbonate to produce the lithium salt form.

These methods are often optimized for yield and purity, ensuring that the final product meets the required standards for laboratory use .

Stearoyl coenzyme A lithium salt has diverse applications in biochemical research, including:

- Biochemical Assays: It is frequently used as a substrate in assays for stearoyl-coenzyme A desaturase activity.

- Metabolic Studies: Researchers utilize it to investigate lipid metabolism and related disorders.

- Pharmaceutical Research: Its role in fatty acid metabolism makes it a candidate for studies aimed at developing treatments for metabolic syndromes .

Interaction studies involving stearoyl coenzyme A lithium salt focus on its interactions with various enzymes and receptors involved in lipid metabolism. Notably, it has been shown to interact with:

- Stearoyl-CoA Desaturase: This enzyme's activity can be modulated by varying concentrations of stearoyl coenzyme A lithium salt.

- Peroxisome Proliferator-Activated Receptors: The compound may influence signaling pathways mediated by these receptors, which are crucial for lipid homeostasis and energy metabolism .

Several compounds share structural or functional similarities with stearoyl coenzyme A lithium salt. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Oleoyl Coenzyme A | 10416-59-6 | Unsaturated fatty acid metabolite; involved in similar pathways. |

| Palmitoyl Coenzyme A | 20283-19-0 | Shorter chain fatty acid; participates in lipid metabolism but less effective in desaturation reactions compared to stearoyl. |

| Myristoyl Coenzyme A | 19874-44-9 | Even shorter chain; primarily involved in membrane structure rather than desaturation processes. |

Stearoyl coenzyme A lithium salt stands out due to its specific involvement in desaturation reactions and its role as a substrate for key metabolic enzymes, making it essential for understanding lipid metabolism dynamics .

The synthesis of stearoyl coenzyme A lithium salt begins with the fundamental acylation reaction between coenzyme A and stearic acid, forming the thioester bond that characterizes acyl-coenzyme A derivatives [26]. This process involves the activation of stearic acid through adenosine triphosphate-dependent mechanisms catalyzed by acyl-coenzyme A synthetases [26] [28]. The reaction proceeds through a two-step mechanism involving the initial conversion of stearic acid and adenosine triphosphate to an enzyme-bound acyl-adenosine monophosphate intermediate in the presence of magnesium ions, followed by thioester bond formation with coenzyme A to generate adenosine monophosphate and the desired stearoyl-coenzyme A product [30].

The molecular formula of the resulting stearoyl-coenzyme A compound is C₃₉H₇₀N₇O₁₇P₃S, with a molecular weight of 1034.0 grams per mole [37] [38]. The systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate [40].

Enzymatic synthesis methods have demonstrated superior efficiency compared to chemical synthesis approaches [6]. Research has established five distinct chemo-enzymatic methodologies for synthesizing coenzyme A thioesters, with yields of 40% or higher achieved for 26 different coenzyme A thioester derivatives [6]. The substrate specificity of acyl-coenzyme A synthetases varies significantly depending on the chain length of the fatty acid substrate [26]. Long-chain acyl-coenzyme A synthetases, including those in the ACSL family, demonstrate preference for fatty acids containing 12-20 carbon atoms, making them particularly suitable for stearic acid activation [26].

Kinetic Parameters and Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 1034.0 g/mol | [37] |

| CAS Number | 362-66-3 | [38] [40] |

| Exact Mass | 1033.38000 | [38] |

| LogP | 6.2892 | [38] [41] |

| Polar Surface Area | 418.36 Ų | [38] [41] |

The acylation process demonstrates strict structural requirements for fatty acid recognition [30]. Studies on oilseed acyl-coenzyme A synthetases reveal that enzymes producing long-chain fatty acids exhibit stringent molecular structure recognition, with stearic acid serving as a moderately effective substrate compared to oleic acid [30]. The reaction efficiency is influenced by temperature, pH, and the presence of cofactors including magnesium ions and adenosine triphosphate [26].

Lithium Salt Formation and Isolation Techniques

The conversion of stearoyl-coenzyme A to its lithium salt form involves specific precipitation and crystallization methodologies that enhance both stability and solubility characteristics [11]. Lithium salt formation occurs through ionic interactions between the negatively charged phosphate groups of the coenzyme A moiety and lithium cations [11] [33]. The resulting lithium salt exhibits improved storage stability and enhanced solubility in aqueous solutions compared to other metallic salt forms [1] [16].

The precipitation process requires careful control of pH conditions, typically maintained between 7.0 and 8.0 to ensure optimal salt formation while preventing hydrolysis of the thioester bond [43]. Research demonstrates that lithium salts of coenzyme A derivatives maintain structural integrity under physiological pH conditions, with hydrolysis rates remaining minimal at neutral pH values [43]. The lithium salt formation process involves displacement of protons from the phosphoric acid groups by lithium cations, resulting in a stable ionic complex [11].

Crystallization techniques employ controlled cooling and solvent evaporation methods to achieve high-purity lithium salt products [31]. The dissolution-precipitation dynamics in organic solvents facilitate the selective formation of lithium salts while minimizing the presence of impurities [31]. Studies on lithium salt recovery demonstrate that precipitation efficiency can reach 99.8% under optimized conditions [13].

Purification and Isolation Parameters

| Property | Specification | Reference |

|---|---|---|

| Storage Temperature | -20°C | [7] [11] |

| Purity | ≥90% | [7] |

| Appearance | White to slight yellow powder | [16] |

| Solubility | Soluble in water | [16] |

| Stability | 1 Year at -20°C | [11] |

The isolation process incorporates solid-phase extraction methodologies to separate the lithium salt from reaction byproducts [22]. Ion-pairing reverse-phase chromatography provides effective separation of the desired product from unreacted starting materials and side products [18]. The use of 5-sulfosalicylic acid as a deproteinizing agent obviates the need for additional purification steps while maintaining product integrity [22].

Temperature control during the isolation process proves critical for maintaining thioester stability [43]. Multiple freeze-thaw cycles result in significant degradation of acyl-coenzyme A content, with losses of 16% observed after five cycles [21]. Appropriate storage in methanol solutions provides optimal stability for extended periods [15].

Quality Control via HPLC and Mass Spectrometry

High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for quality control analysis of stearoyl coenzyme A lithium salt [18] [19]. Ion-pairing reverse-phase high-performance liquid chromatography with electrospray ionization high-resolution mass spectrometry provides comprehensive analytical determination of acyl-coenzyme A derivatives [18]. The methodology demonstrates excellent mass accuracy over wide dynamic ranges and enables measurement of true isotope patterns for molecular formula elucidation [18].

Chromatographic separation employs C₁₈ reverse-phase columns with linear gradients of ammonium acetate buffer and acetonitrile [24]. The positive-ion mass spectra of stearoyl-coenzyme A derivatives generate dominant [M+H]⁺ ions, while negative-ion mass spectra demonstrate abundant [M-H]⁻ and [M-2H]²⁻ ions [24]. Detection limits for acyl-coenzyme A esters range from 0.07 to 0.14 picomoles in single injections [15].

Two-dimensional liquid chromatography methods coupled with high-resolution mass spectrometry enable comprehensive analysis covering short-, medium-, and long-chain acyl-coenzyme A derivatives within single analytical runs [19]. Complex acyl-coenzyme A mixtures undergo separation into fractions according to acyl chain characteristics through first-dimensional prefractionation, followed by parallel column separation in the second dimension [19].

Analytical Performance Parameters

| Analytical Method | Detection Limit | Linear Range | Reference |

|---|---|---|---|

| HPLC-ESI-HRMS | 0.07-0.14 pmol | 1.8-1200 pmol | [15] [18] |

| 2D LC/HRMS | Not specified | Comprehensive coverage | [19] |

| LC-MS/MS | 0.1 μmol/L | 0.1-4 μmol/L | [20] |

| HPLC-UV | Not specified | Variable | [23] |

Quality control protocols incorporate multiple reaction monitoring for quantitative analysis [20]. The methodology demonstrates reproducible recovery in the range of 0.1-4 micromolar concentrations with linear correlation coefficients exceeding 0.99 [20]. Validation procedures include assessment of accuracy, precision, linearity, and stability under various storage conditions [15].

Stability testing reveals that acyl-coenzyme A derivatives demonstrate pH-dependent hydrolysis characteristics [43]. Under neutral pH conditions, hydrolysis rates remain in the range of 1-2 × 10⁻⁷ seconds⁻¹, corresponding to half-lives of 40-80 days [43]. The presence of reducing agents such as tris-(2-carboxyethyl)phosphine significantly accelerates hydrolysis rates, particularly around neutral pH values [43].

Role as a Substrate for Stearoyl-Coenzyme A Desaturase (SCD1)

Stearoyl coenzyme A lithium salt serves as the primary substrate for stearoyl-coenzyme A desaturase 1, a central enzyme in mammalian fatty acid metabolism [1] [2]. This endoplasmic reticulum-bound enzyme catalyzes the delta-9-cis desaturation of saturated fatty acyl-coenzyme A substrates, with stearoyl-coenzyme A and palmitoyl-coenzyme A as its preferred substrates [2] [3]. The enzyme converts stearoyl-coenzyme A to oleoyl-coenzyme A and palmitoyl-coenzyme A to palmitoleoyl-coenzyme A, respectively [2] [4].

The catalytic mechanism involves a complex electron transport system requiring molecular oxygen, NADH, cytochrome b5 reductase, and cytochrome b5 as cofactors [5] [6]. The enzyme contains a di-iron catalytic center coordinated by conserved histidine residues [7] [8]. Electrons flow from NADH via cytochrome b5 reductase to cytochrome b5, then to stearoyl-coenzyme A desaturase 1, and finally to oxygen, which is reduced to water [5] [6]. The enzyme introduces a single double bond at the delta-9,10 position of long-chain acyl-coenzyme A substrates through a stepwise mechanism that removes hydrogen atoms sequentially from the C-9 and C-10 positions [6] [9].

Research findings from stearoyl-coenzyme A desaturase 1 knockout mice have revealed the physiological importance of this enzymatic reaction [10] [11]. These mice demonstrate reduced body adiposity, increased insulin sensitivity, and resistance to diet-induced obesity [10] [12]. The absence of stearoyl-coenzyme A desaturase 1 activity leads to upregulated expression of fatty acid oxidation genes and downregulated lipid synthesis genes [10] [13]. These metabolic changes protect the mice from various conditions that promote obesity, insulin resistance, and hepatic steatosis [13] [11].

The crystal structure of human stearoyl-coenzyme A desaturase 1 in complex with stearoyl-coenzyme A has provided detailed insights into substrate binding and catalytic mechanisms [7] [8]. The stearoyl-coenzyme A substrate inserts into a narrow hydrophobic tunnel lined by specific amino acid residues, with a pronounced kink that induces a cis conformation into the acyl chain [8]. This structural arrangement positions carbons 9 and 10 of the substrate proximal to the zinc-bound catalytic center, determining the regioselectivity of the desaturation reaction [8].

Table 1: Stearoyl-Coenzyme A Desaturase 1 Biochemical Characteristics

| Parameter | Value/Description |

|---|---|

| Substrate | Stearoyl-CoA (primary), Palmitoyl-CoA |

| Product | Oleoyl-CoA (primary), Palmitoleoyl-CoA |

| Enzyme Type | Delta-9 fatty acid desaturase (EC 1.14.19.1) |

| Location | Endoplasmic reticulum membrane |

| Cofactors Required | NADH, Cytochrome b5 reductase, Cytochrome b5, O2 |

| Metal Center | Di-iron center coordinated by histidine residues |

Participation in Fatty Acid Elongation and β-Oxidation Pathways

Stearoyl coenzyme A lithium salt plays crucial roles in both fatty acid elongation and β-oxidation pathways, representing opposing metabolic processes that determine cellular energy balance and lipid homeostasis [14] [15].

Fatty Acid Elongation Pathway

In the fatty acid elongation pathway, stearoyl-coenzyme A serves as both a substrate and intermediate in the endoplasmic reticulum-based elongation system [16] [15]. The elongation process involves four sequential enzymatic steps that extend fatty acid chains by two-carbon units using malonyl-coenzyme A as the carbon donor [15] [17]. The pathway produces very long-chain fatty acids that are essential components of membrane sphingolipids, cuticular waxes, and specialized lipid structures [17].

The elongation cycle begins with condensation, where a 3-ketoacyl-coenzyme A synthase (elongase) catalyzes the condensation of malonyl-coenzyme A with the fatty acyl-coenzyme A precursor, releasing carbon dioxide and coenzyme A [15] [17]. This is followed by reduction of the 3-ketoacyl intermediate by a 3-ketoacyl-coenzyme A reductase using NADPH as the reducing agent [15]. The third step involves dehydration catalyzed by a 3-hydroxyacyl-coenzyme A dehydratase, forming a trans-2,3-enoyl-coenzyme A intermediate [15]. Finally, trans-2,3-enoyl-coenzyme A reductase performs the final reduction step, also requiring NADPH, to yield the elongated fatty acyl-coenzyme A product [15].

Seven distinct elongase subtypes (Elovl1-7) have been identified in mammalian genomes, each exhibiting specific substrate preferences and tissue distribution patterns [15]. Elovl6 specifically catalyzes the elongation of stearoyl-coenzyme A to produce longer saturated fatty acids, while other elongases handle different chain lengths and degrees of saturation [15] [17].

β-Oxidation Pathway

In the β-oxidation pathway, stearoyl-coenzyme A undergoes systematic breakdown to generate acetyl-coenzyme A units for energy production [18] [14]. Studies comparing the oxidation rates of different fatty acyl-coenzyme A esters have shown that stearoyl-coenzyme A is oxidized equally as rapidly as oleoyl-coenzyme A in rat heart mitochondria, indicating efficient processing of saturated long-chain fatty acids [18].

The β-oxidation process involves four repetitive enzymatic steps that sequentially remove two-carbon units from the fatty acid chain [14] [19]. Acyl-coenzyme A dehydrogenase catalyzes the initial dehydrogenation between carbons 2 and 3, creating a trans double bond and reducing FAD to FADH2 [14] [19]. Enoyl-coenzyme A hydratase then catalyzes hydration across the double bond, introducing a hydroxyl group at carbon 3 [14]. The third step involves oxidation of the hydroxyl group by 3-hydroxyacyl-coenzyme A dehydrogenase, forming a ketone and reducing NAD+ to NADH [14]. Finally, thiolase performs thiolytic cleavage to release acetyl-coenzyme A and a shortened fatty acyl-coenzyme A chain [14].

The entry of fatty acids into mitochondria for β-oxidation requires the carnitine palmitoyltransferase system [20] [21] [19]. Carnitine palmitoyltransferase 1 catalyzes the rate-limiting step by converting fatty acyl-coenzyme A to acyl-carnitine for transport across the mitochondrial membrane [20] [21]. This enzyme is allosterically inhibited by malonyl-coenzyme A, creating a crucial regulatory mechanism that prevents simultaneous fatty acid synthesis and oxidation [22] [23] [24].

Table 2: Fatty Acid Elongation Pathway Components

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Condensation | 3-ketoacyl-CoA synthase (Elongase) | Fatty acyl-CoA + Malonyl-CoA | 3-ketoacyl-CoA + CO2 + CoA |

| 2. Reduction | 3-ketoacyl-CoA reductase | 3-ketoacyl-CoA + NADPH | 3-hydroxyacyl-CoA + NADP+ |

| 3. Dehydration | 3-hydroxyacyl-CoA dehydratase | 3-hydroxyacyl-CoA | trans-2,3-enoyl-CoA + H2O |

| 4. Final Reduction | trans-2,3-enoyl-CoA reductase | trans-2,3-enoyl-CoA + NADPH | Elongated fatty acyl-CoA + NADP+ |

Table 3: β-Oxidation Pathway Components

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1. Dehydrogenation | Acyl-CoA dehydrogenase | Fatty acyl-CoA + FAD | trans-2-enoyl-CoA + FADH2 |

| 2. Hydration | Enoyl-CoA hydratase | trans-2-enoyl-CoA + H2O | 3-hydroxyacyl-CoA |

| 3. Oxidation | 3-hydroxyacyl-CoA dehydrogenase | 3-hydroxyacyl-CoA + NAD+ | Ketoacyl-CoA + NADH + H+ |

| 4. Thiolysis | Thiolase | Ketoacyl-CoA + CoA | Acetyl-CoA + Shortened acyl-CoA |

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Stearoyl coenzyme A lithium salt and its metabolic products interact significantly with the peroxisome proliferator-activated receptor signaling system, which represents a fundamental regulatory network controlling lipid metabolism, energy homeostasis, and metabolic gene expression [25] [26] [27].

PPAR Subtypes and Their Functions

The PPAR family consists of three distinct isoforms - PPARα, PPARβ/δ, and PPARγ - each exhibiting unique tissue distribution patterns, ligand specificities, and metabolic functions [25] [27] [28]. These nuclear hormone receptors function as ligand-dependent transcription factors that regulate gene expression by forming heterodimers with retinoid X receptors and binding to peroxisome proliferator response elements in target gene promoters [25] [26].

PPARα is highly expressed in liver, skeletal muscle, kidney, and heart tissues and plays a central role in regulating fatty acid oxidation pathways [29] [27]. This isoform upregulates expression of key enzymes including carnitine palmitoyltransferase 1, acyl-coenzyme A oxidase, and cholesterol 7α-hydroxylase, thereby promoting β-oxidation, triglyceride clearance, and bile acid synthesis [29] [26]. Research has demonstrated that PPARα knockout mice exhibit impaired ability to increase stearoyl-coenzyme A desaturase 1 expression during refeeding after fasting, indicating complex regulatory interactions between PPAR signaling and fatty acid desaturation [30].

PPARβ/δ is ubiquitously expressed and primarily regulates lipid oxidation and cell proliferation [31] [32]. Importantly, PPARβ/δ activation induces stearoyl-coenzyme A desaturase 1 expression, promoting monounsaturated fatty acid formation instead of saturated fatty acid accumulation [32]. This metabolic shift decreases oxidative stress and represents a promising approach for addressing insulin resistance [32]. The induction of stearoyl-coenzyme A desaturase 1 by PPARβ/δ creates a regulatory loop where the enzyme's products can further modulate PPAR activity [33] [32].

PPARγ is predominantly expressed in adipose tissue with lower levels in liver, and primarily promotes adipogenesis and glucose uptake enhancement [29] [27]. Research using bovine stromal vascular fraction cells has demonstrated that stearoyl-coenzyme A desaturase 1 promotes adipogenesis by activating the PPARγ receptor [34] [35]. When stearoyl-coenzyme A desaturase 1 was overexpressed, PPARγ receptor activity was enhanced by 3.69 times, and the contents of palmitoleate and oleate were significantly increased [34] [35]. These findings suggest that oleate produced by stearoyl-coenzyme A desaturase 1 acts as a strong ligand for the PPARγ receptor to enhance adipogenesis [34] [35].

Metabolic Integration Through PPAR Signaling

The interaction between stearoyl-coenzyme A desaturase 1 and PPAR signaling creates complex regulatory networks that integrate fatty acid synthesis, oxidation, and storage [36] [37]. Studies using stearoyl-coenzyme A desaturase 1 and PPARα double knockout mice have revealed that the reduction of fat accumulation associated with stearoyl-coenzyme A desaturase 1 deficiency occurs independently of the PPARα pathway [36] [38]. Instead, the metabolic effects are mediated through inhibition of sterol regulatory element-binding protein 1-regulated de novo lipogenesis and activation of adipose triglyceride lipase and hormone-sensitive lipase-dependent lipolysis [36] [38].

PPARγ agonist-induced alterations in fatty acid desaturase expression involve complex interactions with mitogen-activated protein kinase pathways [33]. Treatment with pioglitazone, a PPARγ agonist, increases both δ6-desaturase messenger RNA expression and activity while having no effect on stearoyl-coenzyme A desaturase 1 [33]. These differential effects suggest that PPARγ and ERK1/2 signaling pathways affect differently and may have inhibitory crosstalk effects on the genes expression of various desaturases [33].

The PPAR signaling pathway represents one of the most extensively studied dyslipidemia-associated signaling networks, with each isoform contributing to distinct aspects of lipid homeostasis [29]. PPARα activation promotes cholesterol conversion and fatty acid oxidation, PPARβ/δ regulates substrate utilization and oxidative stress reduction, while PPARγ enhances lipid storage and glucose metabolism [29] [32]. The products of stearoyl-coenzyme A desaturase 1, particularly oleate and palmitoleate, can serve as endogenous ligands for these receptors, creating feedback mechanisms that fine-tune metabolic responses [34] [39] [35].

Table 4: PPAR Isoforms and Their Functions in Lipid Metabolism

| PPAR Isoform | Primary Function | Tissue Distribution | Target Genes | Metabolic Role |

|---|---|---|---|---|

| PPARα | Fatty acid oxidation | Liver, skeletal muscle, kidney, heart | CPT1, ACOX, CYP7A1 | Promotes β-oxidation |

| PPARβ/δ | Lipid oxidation and cell proliferation | Ubiquitous | SCD1, fatty acid oxidation genes | Regulates substrate utilization |

| PPARγ | Adipogenesis and glucose uptake | Adipose tissue, liver (lower levels) | Lipogenic genes, glucose transporters | Enhances lipid storage |

Table 5: Carnitine Palmitoyltransferase System Components

| Component | Location | Function | Regulation | Tissue Specificity |

|---|---|---|---|---|

| CPT1A | Outer mitochondrial membrane | Rate-limiting fatty acid oxidation | Inhibited by malonyl-CoA | Liver, kidney |

| CPT1B | Outer mitochondrial membrane | Muscle-specific fatty acid oxidation | Inhibited by malonyl-CoA | Heart, skeletal muscle, brown adipose |

| CPT1C | Brain, testis | Brain-specific functions | Unknown regulation | Brain, reproductive tissues |

| CPT2 | Inner mitochondrial membrane | Carnitine removal | Not directly regulated | Ubiquitous |

| Carnitine shuttle | Intermembrane space | Fatty acid transport | Coordinated transport | All tissues |